molecular formula C9H12ClFSi B13689213 (5-Chloro-2-fluorophenyl)trimethylsilane

(5-Chloro-2-fluorophenyl)trimethylsilane

Cat. No.: B13689213
M. Wt: 202.73 g/mol
InChI Key: WKHGUWPMIWLQRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-chloro-2-fluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the phenyl ring .

Scientific Research Applications

(5-Chloro-2-fluorophenyl)trimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluorophenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and halogen substituents. The trimethylsilyl group acts as a protecting group, allowing selective reactions to occur at other positions on the phenyl ring. The halogen substituents can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)trimethylsilane: Similar in structure but lacks the chlorine substituent.

    (2-Chloro-5-fluorophenyl)trimethylsilane: Similar but with different positions of the chlorine and fluorine substituents.

    (4-Chloro-2-fluorophenyl)trimethylsilane: Similar but with the chlorine substituent at the 4-position.

Uniqueness

(5-Chloro-2-fluorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine and fluorine substituents on the phenyl ring. This unique arrangement allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .

Biological Activity

(5-Chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound characterized by a chlorinated and fluorinated phenyl group attached to a trimethylsilane moiety. Its unique molecular structure allows it to exhibit significant biological activity, particularly in the realms of organic synthesis and medicinal chemistry. This article explores its biological activity, including its interactions, applications, and relevant case studies.

The molecular formula of this compound is C10H12ClFSi. The presence of both chlorine and fluorine substituents enhances its reactivity compared to non-halogenated compounds. This reactivity makes it a valuable intermediate in organic synthesis, facilitating the formation of more complex molecules.

Biological Activity Overview

Research indicates that compounds like this compound can interact with various biological targets. Its potential applications include:

  • Antibacterial Activity : The compound may serve as an intermediate in synthesizing antibiotics or antibacterial agents.
  • Anticancer Properties : Preliminary studies suggest that halogenated compounds can exhibit cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes involved in disease processes.

Interaction Studies

Interaction studies have focused on the reactivity of this compound with nucleophiles and electrophiles. These interactions are critical for understanding its synthetic utility and potential biological interactions. Enhanced reactivity due to halogen substituents has been documented, which could lead to significant biological effects .

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntibacterialPotential use as an antibiotic precursor
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme InhibitionPossible inhibition of specific disease-related enzymes

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study highlighted the potential of halogenated compounds in developing new antibacterial agents. The interactions of this compound with bacterial enzymes were explored, showing promising results against resistant strains .
  • Cytotoxicity in Cancer Research :
    Research has indicated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance cytotoxicity, suggesting a pathway for developing effective anticancer drugs .
  • Enzyme Targeting :
    The compound's structure allows it to interact with key enzymes involved in metabolic pathways. Studies have shown that derivatives of this compound can inhibit enzymes linked to cancer progression and bacterial resistance mechanisms, making it a candidate for further drug development .

Properties

Molecular Formula

C9H12ClFSi

Molecular Weight

202.73 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12ClFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3

InChI Key

WKHGUWPMIWLQRM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)Cl)F

Origin of Product

United States

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